molecular formula C13H12N2O3S2 B2911416 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one CAS No. 690961-29-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2911416
CAS No.: 690961-29-6
M. Wt: 308.37
InChI Key: ZRXJBLVWZAOWQL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one is a synthetic small molecule with the molecular formula C13H12N2O3S3 and a molecular weight of 340.45 g/mol . It is part of the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized as bioisosteres of pyrimidine bases found in nucleic acids . This characteristic provides 1,3,4-thiadiazole derivatives with a fundamental mechanism to potentially disrupt essential cellular processes like DNA replication, making them a privileged scaffold in medicinal chemistry research . Compounds within this structural family have demonstrated a wide spectrum of significant biological activities in scientific studies, including cytotoxic, anticancer, antimicrobial, antifungal, and anticonvulsant properties . The presence of the 1,4-benzodioxan moiety, as seen in this molecule, has been incorporated in the design of novel compounds for investigating antiproliferative activities against various human cancer cell lines . Researchers value this compound and its analogs as key intermediates or target molecules for developing new therapeutic agents and for studying enzyme inhibition, such as with focal adhesion kinase (FAK) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-8-14-15-13(20-8)19-7-10(16)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXJBLVWZAOWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the benzodioxin and thiadiazole moieties. The compound can be synthesized through the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various thiadiazole derivatives. The general procedure includes:

  • Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine reacted with sulfonyl chlorides.
  • Thiadiazole Integration : Incorporating a thiadiazole moiety through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains and fungi:

CompoundMicroorganismInhibition Zone (mm)
Compound AE. coli21
Compound BB. mycoides23
Compound CC. albicans22

These results demonstrate the potential of thiadiazole-containing compounds in treating infections caused by resistant strains .

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For example:

  • IC50 Values : Some derivatives demonstrated IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 breast cancer cells.

The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects:

  • Acetylcholinesterase Inhibition : This is particularly relevant for neurodegenerative diseases like Alzheimer's.

The synthesized derivatives were screened for their ability to inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegeneration .

Case Studies

Several studies have focused on the therapeutic applications of thiadiazole derivatives:

  • Anticonvulsant Activity : A series of thiadiazole derivatives were tested in seizure models showing significant protective effects against induced seizures .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity in various animal models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxin Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
  • Structure : Benzodioxin core with an acetic acid substituent.
  • Molecular Weight : ~194.19 g/mol (estimated).
  • Biological Activity : Exhibits anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced rat paw edema assays .
  • Key Difference : The carboxylic acid group enhances polarity, likely improving solubility but limiting membrane permeability compared to the target compound’s thiadiazole-sulfanyl group.
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 694518-60-0)
  • Structure: Benzodioxin linked to a benzothiazole via sulfanyl-ethanone.
  • Molecular Weight : 343.42 g/mol .
  • Key Difference: Replacement of thiadiazole with benzothiazole introduces a fused benzene ring, increasing aromaticity and molecular weight. Biological data are unavailable, but benzothiazoles are known for diverse bioactivities, including antitumor and antimicrobial effects.

Heterocyclic Sulfanyl-Ethanone Derivatives

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (CAS 326014-77-1)
  • Structure : Benzodioxin core with a triazole ring substituted with ethoxybenzyl and methoxyphenyl groups.
  • Molecular Weight : 517.6 g/mol .
  • Physical Properties :
    • Boiling point: 746.1±70.0 °C (predicted).
    • Density: 1.30±0.1 g/cm³ (predicted).
    • pKa: 1.15±0.10 (predicted) .

Thiadiazole-Containing Analogs

  • Thiadiazole Properties: The 1,3,4-thiadiazole ring is electron-deficient, enhancing electrophilic reactivity.
  • Comparison with Triazoles : Triazoles (as in CAS 326014-77-1) offer additional hydrogen-bonding sites, which may improve binding affinity to biological targets but could also increase synthetic complexity .

Data Table: Comparative Analysis of Key Compounds

Compound Name / CAS Core Structure Heterocycle/Substituent Molecular Weight (g/mol) Notable Biological Activity
Target Compound Benzodioxin 5-Methyl-1,3,4-thiadiazole ~308.37 (estimated) Not reported
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin Acetic acid ~194.19 Anti-inflammatory (Ibuprofen-level)
694518-60-0 Benzodioxin Benzothiazole 343.42 Not reported
326014-77-1 Benzodioxin Triazole (ethoxybenzyl/methoxyphenyl) 517.60 Not reported

Research Implications and Gaps

  • Biological Activity : The target compound’s thiadiazole-sulfanyl group may confer unique pharmacokinetic properties, but empirical data are lacking. Testing in anti-inflammatory or antimicrobial assays (e.g., carrageenan edema or microbial growth inhibition) is recommended.
  • Computational Modeling : Tools like SHELXL () could refine crystallographic data to elucidate the target compound’s binding modes compared to analogs .

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